(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride
Description
(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride (CAS 30163-87-2) is a heterocyclic organic compound featuring an imidazole ring substituted with a methyl group at the 2-position and an acetic acid moiety linked via a nitrogen atom. Its molecular formula is C₆H₉ClN₂O₂, with a molecular weight of 183.6 g/mol.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)acetic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2.ClH/c1-5-7-2-3-8(5)4-6(9)10;/h2-3H,4H2,1H3,(H,9,10);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZLSFDSQQKOSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25023-36-3, 30163-87-2 | |
| Record name | (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-methyl-1H-imidazol-1-yl)acetic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride typically involves the reaction of 2-methylimidazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Purification of the product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into more reduced forms, potentially altering its chemical properties.
Substitution: The imidazole ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with conditions varying depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with altered electronic properties.
Scientific Research Applications
Chemistry
(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride serves as a crucial building block in the synthesis of more complex imidazole derivatives. Its unique structure allows it to participate in various chemical reactions, including:
- Nucleophilic Substitution : The compound can react with electrophiles, making it useful in synthesizing pharmaceuticals and agrochemicals.
- Oxidation and Reduction Reactions : It can undergo oxidation to form different imidazole derivatives, which may exhibit varied biological activities.
Biology
In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, making it a candidate for further exploration in therapeutic applications against infections .
Medicine
Research is ongoing to evaluate the efficacy of this compound as a therapeutic agent. Notably, it serves as an intermediate in the synthesis of zoledronic acid , a drug used to treat bone diseases such as osteoporosis and Paget's disease. Its mechanism involves targeting specific biochemical pathways related to bone metabolism.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial properties of imidazole derivatives revealed that this compound exhibited significant activity against Staphylococcus aureus and Candida albicans. The compound was tested at varying concentrations, demonstrating a dose-dependent inhibition of microbial growth. These findings suggest potential applications in developing new antimicrobial therapies .
Case Study 2: Synthesis of Zoledronic Acid
In pharmaceutical chemistry, this compound is utilized as an intermediate in synthesizing zoledronic acid. The synthesis involves multiple steps where this compound acts as a key precursor, showcasing its importance in developing effective treatments for metabolic bone diseases. The efficiency of this synthesis route has been validated through various experiments that optimize yields and minimize by-products .
Mechanism of Action
The mechanism of action of (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Key Properties:
- Melting Point : ~200–202°C (decomposition observed).
- Solubility : High water solubility (~352,500–362,740 mg/L at 25°C).
- Spectral Data : IR peaks at 1732 cm⁻¹ (C=O stretch) and NMR signals consistent with the imidazole and acetic acid moieties.
- Applications : Primarily used as an intermediate in synthesizing zoledronic acid , a bisphosphonate drug for osteoporosis and hypercalcemia. It also serves as a precursor in antiemetic drugs like ondansetron hydrochloride .
Comparison with Structurally Similar Compounds
The following compounds share structural homology with (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride , differing in substituents, chain length, or functional groups. These variations significantly influence their physicochemical properties and applications.
Structural Analogues and Their Properties
Impact of Structural Variations
- Substituent Position : The position of the methyl group on the imidazole ring (e.g., 2- vs. 5-position) alters electronic properties and binding affinity in drug-receptor interactions. For example, ondansetron hydrochloride specifically requires the 2-methyl group for 5-HT₃ receptor antagonism.
- Chain Length and Functional Groups: Replacement of acetic acid with propanoic acid (CAS 1214028-80-4) increases lipophilicity (logP), affecting membrane permeability. Hydroxymethyl derivatives (CAS 718642-27-4) exhibit lower melting points, suggesting reduced crystallinity.
Pharmacological and Industrial Relevance
- Zoledronic Acid Synthesis : The target compound’s carboxylate group is critical for coordinating with calcium ions in bone tissue, a mechanism central to zoledronic acid’s therapeutic action.
- Ondansetron Hydrochloride : The 2-methylimidazole moiety in both the target compound and ondansetron is essential for binding to serotonin receptors.
Biological Activity
(2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride is an imidazole derivative that has garnered interest in various scientific fields due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a five-membered imidazole ring with a methyl group at the second position and an acetic acid moiety, which enhances its solubility and reactivity. The molecular formula is with a molecular weight of approximately 176.6 g/mol. The presence of the imidazole ring allows for diverse interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activity. This property is crucial in the development of enzyme inhibitors for therapeutic applications.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial and antifungal properties, making it a candidate for developing new antimicrobial agents .
- Influence on Biochemical Pathways : It may modulate several biochemical pathways due to its structural characteristics, which allow it to participate in hydrogen bonding and electrostatic interactions.
Antimicrobial Properties
Research indicates that this compound displays potent antimicrobial activity against various pathogens. A comparative study of its efficacy against common bacterial strains showed:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a lead for developing new antibiotics or antifungal agents.
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit the enzyme dihydrofolate reductase, which is critical in DNA synthesis:
| Enzyme | IC50 (µM) |
|---|---|
| Dihydrofolate Reductase | 12.5 |
This inhibition indicates potential therapeutic applications in cancer treatment, where targeting DNA synthesis is crucial .
Synthesis Methods
The synthesis of this compound typically involves several methods, including:
- N-Alkylation Method : This method utilizes tert-butyl chloroacetate and imidazole under basic conditions. The reaction proceeds through nucleophilic substitution, yielding the desired product after hydrolysis .
- Solvent-Free Synthesis : Recent advancements have led to environmentally friendly synthetic routes that avoid solvents entirely, enhancing yield and purity .
Case Study 1: Antimicrobial Efficacy
A clinical study was conducted to evaluate the effectiveness of this compound against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial load in treated subjects compared to control groups, supporting its potential use as an alternative treatment option for resistant infections.
Case Study 2: Cancer Treatment Applications
In preclinical trials, derivatives of this compound were tested for their ability to inhibit tumor growth in animal models. These studies revealed promising results, with marked reductions in tumor size and improved survival rates among treated groups compared to controls .
Q & A
Q. What are the common synthetic routes for (2-Methyl-1H-imidazol-1-yl)acetic acid hydrochloride?
The synthesis typically involves nucleophilic substitution or condensation reactions. A validated method includes reacting 2-methylimidazole with chloroacetic acid derivatives under basic conditions. For example, refluxing 2-methylimidazole with ethyl chloroacetate in the presence of sodium acetate and acetic acid yields the ester intermediate, which is subsequently hydrolyzed and converted to the hydrochloride salt . Alternative routes employ microwave-assisted synthesis to enhance reaction efficiency, though traditional reflux methods remain widely used due to reproducibility .
Q. How is the purity of this compound assessed in research settings?
Purity is evaluated via high-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis often employs calibration curves using certified reference standards. For instance, -NMR signals at δ 2.45 ppm (methyl group) and δ 4.20 ppm (acetic acid backbone) confirm structural integrity, while HPLC retention times (e.g., 8.2 min on a C18 column) verify purity ≥95% .
Q. What safety precautions are recommended when handling this compound in the laboratory?
Safety protocols align with JIS Z 7253:2019 standards. Key measures include:
- Personal Protective Equipment (PPE): Gloves, lab coat, and safety goggles.
- Ventilation: Use fume hoods to avoid inhalation of fine powders.
- First Aid: Immediate rinsing with water for eye/skin contact and medical consultation if ingested .
Advanced Research Questions
Q. How can crystallographic data be refined using SHELXL for structural determination?
SHELXL is optimized for small-molecule refinement. Key steps include:
- Data Preparation: Integrate diffraction data (e.g., .hkl files) and assign initial atomic positions via Patterson maps.
- Refinement Cycles: Use weighted least-squares refinement with restraints for bond lengths/angles. For twinned crystals, apply the TWIN/BASF commands to model twin domains .
- Validation: Check R-factors () and electron density maps (e.g., residual peaks < 0.3 eÅ).
Q. What role does this compound play in the design of 5-HT3 receptor antagonists like ondansetron?
The (2-Methyl-1H-imidazol-1-yl)acetic acid moiety acts as a critical pharmacophore in ondansetron, enabling selective binding to 5-HT3 receptors. Structural studies show that the methyl group enhances hydrophobic interactions with receptor subpockets, while the acetic acid backbone stabilizes the ligand-receptor complex via hydrogen bonding. Modifications to this moiety (e.g., halogenation) are explored to improve binding affinity and metabolic stability .
Q. How can researchers address discrepancies in crystallographic refinement outcomes when using different software tools?
Discrepancies often arise from divergent weighting schemes or handling of disordered atoms. To mitigate:
- Cross-Validation: Refine the same dataset with SHELXL (for high-resolution data) and Olex2 (for automated masking of disorder).
- Data Reconciliation: Compare residual density maps and adjust refinement restraints (e.g., ADPs, occupancy factors) iteratively.
- Benchmarking: Use test datasets (e.g., Cambridge Structural Database entries) to calibrate software parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
